![molecular formula C18H13NO B6595907 4-(Dibenzo[b,d]furan-4-yl)aniline CAS No. 578027-21-1](/img/structure/B6595907.png)
4-(Dibenzo[b,d]furan-4-yl)aniline
Vue d'ensemble
Description
4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the chemical formula C18H13NO. It is a derivative of dibenzofuran, where an aniline group is attached to the 4-position of the dibenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the following steps:
Formation of Dibenzofuran: Dibenzofuran is synthesized through the cyclization of biphenyl ether. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid.
Nitration: Dibenzofuran undergoes nitration to form 4-nitrodibenzofuran. This step involves the use of nitric acid and sulfuric acid as reagents.
Reduction: The nitro group in 4-nitrodibenzofuran is reduced to an amino group, forming 4-aminodibenzofuran. This reduction is typically achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: Finally, 4-aminodibenzofuran is coupled with aniline to form this compound. This coupling reaction is often facilitated by a coupling agent such as copper powder[][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Chlorine, bromine, Lewis acid catalyst
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4-(Dibenzo[b,d]furan-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound of 4-(Dibenzo[b,d]furan-4-yl)aniline, known for its aromatic properties and use in organic synthesis.
4-Aminodibenzofuran: An intermediate in the synthesis of this compound, used in various chemical reactions.
4-Nitrodibenzofuran: Another intermediate, known for its reactivity in nitration and reduction reactions.
Uniqueness
This compound is unique due to its combination of the dibenzofuran core and aniline group. This structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Propriétés
IUPAC Name |
4-dibenzofuran-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNLBQKGZVDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-21-1 | |
| Record name | 4-(dibenzo[b,d]furan-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
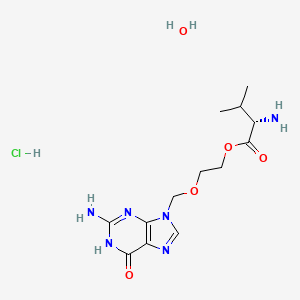

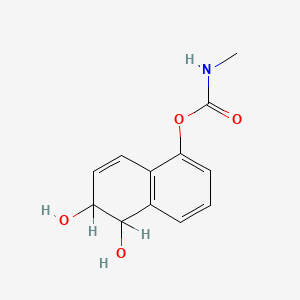
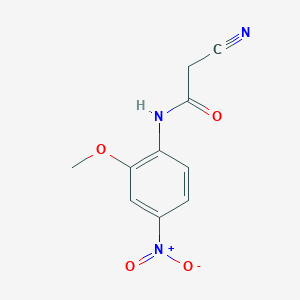
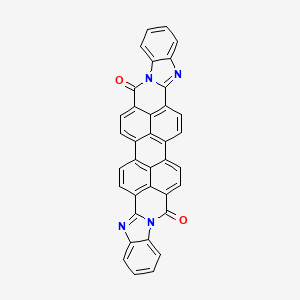


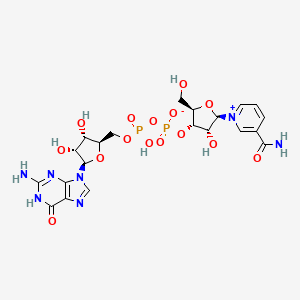
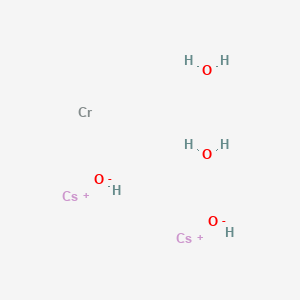

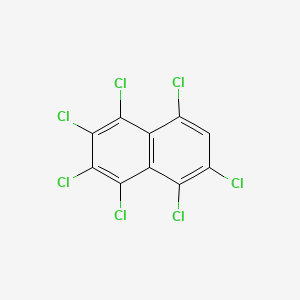
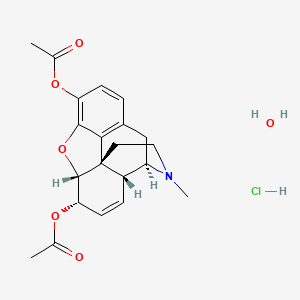

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
